molecular formula C11H19ClN4O2 B3018773 4-Amino-1-ethyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1197230-39-9

4-Amino-1-ethyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B3018773
CAS No.: 1197230-39-9
M. Wt: 274.75
InChI Key: XDXKJBMSDTZXAU-UHFFFAOYSA-N
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Description

4-Amino-1-ethyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide hydrochloride is a pyrazole-based carboxamide derivative. Its structure features a pyrazole core substituted with an ethyl group at the 1-position and a tetrahydrofuran-2-ylmethyl group at the amide nitrogen. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical research.

Properties

IUPAC Name

4-amino-1-ethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2.ClH/c1-2-15-7-9(12)10(14-15)11(16)13-6-8-4-3-5-17-8;/h7-8H,2-6,12H2,1H3,(H,13,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXKJBMSDTZXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCC2CCCO2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Amino-1-ethyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide hydrochloride is a novel compound with a unique chemical structure that includes a pyrazole ring and a tetrahydrofuran moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are still under investigation. The molecular formula for this compound is C11_{11}H19_{19}ClN4_4O2_2, and it has a molecular weight of 274.75 g/mol.

Structure and Properties

The structural features of 4-amino-1-ethyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide hydrochloride contribute to its biological activity. The presence of the tetrahydrofuran ring enhances solubility and may facilitate interactions with biological macromolecules.

Property Value
Molecular Formula C11_{11}H19_{19}ClN4_4O2_2
Molecular Weight 274.75 g/mol
CAS Number 1197230-39-9

Preliminary studies suggest that the compound may interact favorably with various biological targets due to its hydrogen-bonding capabilities. Interaction studies are essential for understanding how this compound behaves in biological systems, particularly its affinity for proteins and enzymes involved in critical pathways.

Biological Activities

Research into similar pyrazole derivatives indicates that they may exhibit a range of biological activities, including:

  • Anticancer Activity : Some pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. For example, compounds with structural similarities demonstrated IC50_{50} values in the low micromolar range against various cancer cell lines, suggesting potential anticancer properties .
  • Anti-inflammatory Effects : Certain analogs have been identified as inhibitors of cytokine release, particularly TNF-alpha, which plays a significant role in inflammatory responses .

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of related pyrazole derivatives on HeLa cells, revealing significant inhibition of cell proliferation. Compounds were found to induce apoptosis through modulation of Bcl-2 and Bax expression levels .
  • Anti-inflammatory Potential : Research indicated that some pyrazole derivatives could inhibit LPS-induced TNF-alpha release in vitro and in vivo, showcasing their potential as anti-inflammatory agents .

Comparison with Related Compounds

To better understand the unique properties of 4-amino-1-ethyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide hydrochloride, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
5-Amino-1-(2,6-dichloro)phenyl-pyrazoleContains dichloro substitutionInsecticidal activity
4-Amino-N-(methyl)pyrazoleLacks tetrahydrofuran moietyAntimicrobial properties
3-Carboxamido-pyrazoleDifferent functional groupsAnti-inflammatory effects

The tetrahydrofuran moiety in our compound is hypothesized to enhance solubility and improve biological interactions compared to other derivatives.

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with 4-amino-1-ethyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide hydrochloride. This includes:

  • Detailed pharmacokinetic studies.
  • In-depth interaction studies with specific proteins and enzymes.
  • Exploration of its potential therapeutic applications across various diseases.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as a drug candidate in various therapeutic areas, including:

  • Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. The specific mechanism involves the modulation of cell cycle regulators and apoptosis pathways.

Anti-inflammatory Properties

Research indicates that compounds similar to 4-Amino-1-ethyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole derivatives exhibit anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

Neurological Research

Preliminary studies suggest that this compound may have neuroprotective properties. It has been hypothesized that it could play a role in managing neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction in cytokine production
NeuroprotectiveDecreased oxidative stress

Case Study 1: Anticancer Potential

A study conducted on various pyrazole derivatives, including this compound, demonstrated significant cytotoxic effects against breast cancer cell lines. The compound was found to induce apoptosis and inhibit cell migration, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

In an experimental model of arthritis, 4-Amino-1-ethyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole was administered to evaluate its anti-inflammatory properties. Results indicated a marked reduction in swelling and pain, correlating with decreased levels of inflammatory markers in serum.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Substituent Effects

The pyrazole carboxamide scaffold is common in medicinal chemistry. Key differentiating factors include substituent groups, molecular weight, and heterocyclic modifications. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparisons
Compound Name (Reference) Substituents on Pyrazole Molecular Formula Molecular Weight Notable Features
Target Compound 1-Ethyl, N-(tetrahydrofuran-2-ylmethyl) C₁₀H₁₇ClN₄O₂ ~276.7 Oxygen-rich cyclic ether substituent
4-Amino-N,1-dimethyl-... () 1-Methyl, N-methyl C₆H₁₁ClN₄O 190.63 Compact structure, minimal steric hindrance
AM6545 () 1-(2,4-Dichlorophenyl), N-thiomorpholino C₂₁H₂₀Cl₂N₄O₂S ~487.4 Halogenated aryl, sulfur-containing group
5-(4-Chlorophenyl)-... () 1-(2,4-Dichlorophenyl), N-piperidinyl C₁₆H₁₅Cl₃N₄O ~402.7 Multiple chlorines, piperidine substituent
4-Amino-1-(2,2,2-trifluoroethyl)-... () 1-Trifluoroethyl, carboxylic acid C₆H₇ClF₃N₃O₂ 245.59 Electronegative trifluoroethyl group
Key Observations:

Substituent Diversity :

  • The target compound ’s tetrahydrofuran-2-ylmethyl group introduces an oxygen-rich cyclic ether, which may improve solubility compared to aromatic or halogenated substituents (e.g., AM6545 in ) .
  • Halogenated analogs (e.g., AM6545, compounds) likely exhibit stronger hydrophobic interactions but may face metabolic instability or toxicity risks.

Molecular Weight and Solubility :

  • The target compound’s molecular weight (~276.7) is intermediate, balancing bioavailability and membrane permeability. Smaller analogs (e.g., : 190.63) may have better absorption but reduced target specificity.

The target compound’s tetrahydrofuran group offers moderate polarity without excessive electronegativity .

Q & A

Q. What synthetic methodologies are recommended for preparing pyrazole-3-carboxamide derivatives like 4-Amino-1-ethyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide hydrochloride?

Methodological Answer: Pyrazole-3-carboxamide derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example:

  • Step 1: React a pyrazole-thiol precursor (e.g., 5-substituted-1,3,4-oxadiazole-2-thiol) with an alkyl halide (e.g., RCH2Cl) in the presence of K2CO3 and DMF at room temperature to form the thioether intermediate .
  • Step 2: Introduce the carboxamide group by coupling with tetrahydrofuran-2-ylmethylamine under peptide coupling conditions (e.g., EDC/HOBt).
  • Step 3: Hydrochloride salt formation is achieved by treating the free base with HCl in an aprotic solvent.
    Key Considerations: Optimize solvent choice (DMF, THF, or MeOH) and reaction time to improve yields .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy: Confirm the presence of the ethyl group (δ 1.2–1.4 ppm for CH3, δ 3.4–3.6 ppm for CH2), tetrahydrofuran moiety (δ 1.8–2.2 ppm for CH2 in THF), and pyrazole protons (δ 7.0–8.0 ppm) .
  • Mass Spectrometry: Validate the molecular ion peak (e.g., ESI-MS: [M+H]+ calculated for C12H20ClN4O2: 295.12) .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (monoclinic system, space group P21/c, unit cell parameters a ≈ 9.0 Å, b ≈ 20.1 Å) .

Q. What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

  • Receptor Binding Assays: Screen against cannabinoid receptors (CB1/CB2) using radiolabeled probes (e.g., [³H]SR141716A for CB1) in synaptosomal membranes. Competitive binding curves can determine IC50 values .
  • Enzyme Inhibition Assays: Test inhibition of kinases (e.g., CDK1) using fluorescence-based ADP-Glo™ assays .
  • Cell-Based Assays: Assess cytotoxicity in macrophage or cancer cell lines (e.g., IC50 determination via MTT assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

Methodological Answer:

  • Modify Substituents: Vary the tetrahydrofuran-2-ylmethyl group to assess steric/electronic effects on receptor affinity. Replace with morpholine or piperidine derivatives (see analogues in ).
  • Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to model interactions with CB1/CB2 or CDK1 active sites. Focus on hydrogen bonding with residues like Lys192 (CB1) or Asp146 (CDK1) .
  • Data Analysis: Compare logP, polar surface area, and binding scores to prioritize analogues with improved selectivity .

Q. How should researchers resolve contradictions in biological data (e.g., conflicting IC50 values across studies)?

Methodological Answer:

  • Standardize Assay Conditions: Ensure consistent buffer pH, temperature (25°C vs. 37°C), and receptor preparation (membrane-bound vs. solubilized) .
  • Control for Off-Target Effects: Include antagonist controls (e.g., SR144528 for CB2) to validate specificity .
  • Meta-Analysis: Use statistical tools (e.g., ANOVA) to account for inter-lab variability in reported IC50 values .

Q. What strategies enhance metabolic stability for in vivo studies?

Methodological Answer:

  • Block Metabolic Hotspots: Introduce deuterium at the ethyl group or replace the tetrahydrofuran oxygen with a methylene group to reduce CYP450-mediated oxidation .
  • Prodrug Design: Mask the amino group as a pivaloyloxymethyl (POM) ester to improve oral bioavailability .
  • Pharmacokinetic Profiling: Monitor plasma half-life in rodent models using LC-MS/MS and compare with computational predictions (e.g., GastroPlus®) .

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